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molecular formula C12H8Cl2F18Si B1177114 Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- CAS No. 156323-66-9

Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-

Cat. No. B1177114
M. Wt: 593.15 g/mol
InChI Key: MIZYXWOLOKZZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05350824

Procedure details

3 moles C4F9CH=CH2 and 4.8 g isopropanolic chloroplatinic acid solution (concentration=10%) were placed in a flask and heated under reflux while stirring. 2.5 moles trichlorosilane was dripped in from an addition funnel over a period of 3 hours, and the reaction was then heated under reflux for another 5 hours. At this point, analysis by gas chromatography confirmed the disappearance of the C4F9CH=CH2, and C4F9CH2CH2SiCl3 was isolated by distillation at ambient pressure. The boiling point of this trichlorosilane was 162° C. 2 moles of this C4F9CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 g tetra(n-butyl)ammonium chloride were placed in a flask and heated under reflux for 3 days while stirring. A mixture of chlorosilanes was then obtained by distillation in vacuo. Analysis by gas chromatography confirmed the main components of this reaction product to be C4F9CH2CH2SiCl3, C4F9CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The C4F9CH2CH2SiCl3 and C4F9CH2CH2SiHCl2 fraction was separated by distillation in vacuo, and the C4F9CH2CH2SiCl3 and C4F9CH2CH 2 SiHCl2 mixture was introduced into a flask along with 5 g isopropanolic chloroplatinic acid solution (concentration=10%). This was heated to 80° C., and C4F9CH=CH2 was added while stirring. This addition was discontinued when the peak for C4F9CH2CH2SiHCl2 disappeared in gas chromatographic analysis. Precision distillation in vacuo then afforded (C4F9CH2CH2)2SiCl2 (bp=128° C./20 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
3.5 mol
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
catalyst
Reaction Step Two
[Compound]
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
C4F9CH2CH2SiHCl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
(C4F9CH2CH2)2SiCl2

Identifiers

REACTION_CXSMILES
[C:1]([CH2:14][CH2:15][Si:16]([Cl:19])(Cl)[Cl:17])([C:4]([C:7]([C:10]([F:13])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[SiH](Cl)(C)C.[C:24]([CH2:37][CH2:38][SiH](Cl)Cl)([C:27]([C:30]([C:33]([F:36])([F:35])[F:34])([F:32])[F:31])([F:29])[F:28])([F:26])[F:25].[Si](C)(C)(Cl)Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[Si:16]([CH2:38][CH2:37][C:24]([C:27]([C:30]([C:33]([F:34])([F:35])[F:36])([F:32])[F:31])([F:29])[F:28])([F:26])[F:25])([CH2:15][CH2:14][C:1]([C:4]([C:7]([C:10]([F:11])([F:13])[F:12])([F:9])[F:8])([F:5])[F:6])([F:2])[F:3])([Cl:17])[Cl:19] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
Name
Quantity
3.5 mol
Type
reactant
Smiles
[SiH](C)(C)Cl
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
chlorosilanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[Si](Cl)(Cl)Cl
Step Five
Name
C4F9CH2CH2SiHCl2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)CC[SiH](Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](Cl)(Cl)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 162° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
was then obtained by distillation in vacuo
CUSTOM
Type
CUSTOM
Details
The C4F9CH2CH2SiCl3 and C4F9CH2CH2SiHCl2 fraction was separated by distillation in vacuo
ADDITION
Type
ADDITION
Details
the C4F9CH2CH2SiCl3 and C4F9CH2CH 2 SiHCl2 mixture was introduced into a flask along with 5 g isopropanolic chloroplatinic acid solution (concentration=10%)
ADDITION
Type
ADDITION
Details
C4F9CH=CH2 was added
STIRRING
Type
STIRRING
Details
while stirring
ADDITION
Type
ADDITION
Details
This addition
DISTILLATION
Type
DISTILLATION
Details
Precision distillation in vacuo

Outcomes

Product
Name
(C4F9CH2CH2)2SiCl2
Type
Smiles
[Si](Cl)(Cl)(CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F)CCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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